molecular formula C32H36IN7O2 B15008309 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine

4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine

Cat. No.: B15008309
M. Wt: 677.6 g/mol
InChI Key: ZOWJJWFCIKAUBX-KEIPNQJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperidine and triazine intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and ethoxy groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the hydrazinyl group, typically using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine
  • 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine

These compounds share similar core structures but differ in the specific functional groups attached, which can influence their reactivity and applications.

Properties

Molecular Formula

C32H36IN7O2

Molecular Weight

677.6 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C32H36IN7O2/c1-4-42-29-27(33)19-25(20-28(29)41-3)21-34-39-31-36-30(35-26-12-10-22(2)11-13-26)37-32(38-31)40-16-14-24(15-17-40)18-23-8-6-5-7-9-23/h5-13,19-21,24H,4,14-18H2,1-3H3,(H2,35,36,37,38,39)/b34-21+

InChI Key

ZOWJJWFCIKAUBX-KEIPNQJHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCC(CC4)CC5=CC=CC=C5)OC

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCC(CC4)CC5=CC=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.